molecular formula C10H8N4O B3134874 2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile CAS No. 400084-60-8

2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile

Cat. No.: B3134874
CAS No.: 400084-60-8
M. Wt: 200.2 g/mol
InChI Key: RPTICSGIUZELIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C10H8N4O and a molecular weight of 200.2 g/mol. This compound is of significant interest due to its diverse range of biological and pharmacological properties.

Preparation Methods

The synthesis of 2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile typically involves the reaction of 2-furylmethylamine with 5-chloropyrimidinecarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile can be compared with other similar compounds such as furosemide, which also contains a furylmethylamino group. this compound is unique due to its pyrimidinecarbonitrile structure, which imparts distinct chemical and biological properties . Other similar compounds include 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid and 5-(aminosulfonyl)-4-chloro-2-(furan-2-ylmethylamino)benzoic acid .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-4-8-5-12-10(13-6-8)14-7-9-2-1-3-15-9/h1-3,5-6H,7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTICSGIUZELIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile
Reactant of Route 3
Reactant of Route 3
2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile
Reactant of Route 4
Reactant of Route 4
2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile
Reactant of Route 5
Reactant of Route 5
2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile
Reactant of Route 6
Reactant of Route 6
2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.